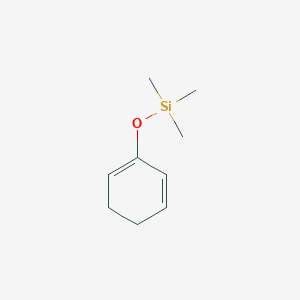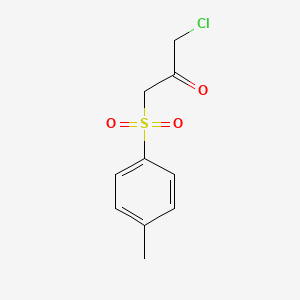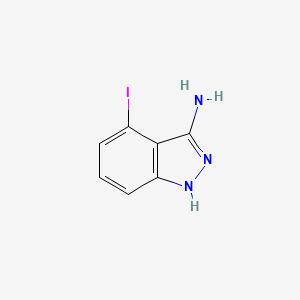
2-(Trimethylsiloxy)-1,3-cyclohexadiene
Overview
Description
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a silicon-containing diene derivative that has been utilized in various synthetic organic chemistry applications. Its structure includes a trimethylsilyloxy group attached to a cyclohexadiene ring, which can participate in different chemical reactions due to the presence of the reactive diene system.
Synthesis Analysis
The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene and related compounds has been explored in several studies. For instance, the preparation of 2-trimethylsilylethyl-1,3-butadiene, which can act as a synthetic equivalent to 3-methylene-1,4-pentadiene, is achieved through a cross-coupling reaction catalyzed by a nickel-phosphine complex . This demonstrates the potential for generating similar structures to 2-(Trimethylsiloxy)-1,3-cyclohexadiene through organometallic catalysis.
Molecular Structure Analysis
The molecular structure of related organosilicon compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a tetrakis(trimethylsilyl)-substituted cyclohexene has been elucidated, providing insights into the bond distances and molecular geometry of such compounds . This information is crucial for understanding the reactivity and properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene.
Chemical Reactions Analysis
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a versatile reagent in Diels-Alder reactions, as indicated by the development of E-trimethylsilyloxy-1,3-butadiene as a reactive diene component . The cycloaddition reactions of α-oxo sulfines with 2-(trimethylsiloxy)-1,3-dienes lead to thiacyclohexanone S-oxides, showcasing the regioselectivity and potential for synthesizing complex heterocyclic structures . Additionally, the use of 1,4-bis(trimethylsilyl)-substituted diaza-cyclohexadienes as strong reductants for transition metals highlights the chemical versatility of silicon-substituted dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives can be inferred from related compounds. For instance, the stereochemistry of bis(trimethylsilyl)cyclohexenes has been studied using NMR spectroscopy, providing information on the cis/trans configurations and the influence of substituents on the properties of these molecules . The reactivity of organosilicon compounds in various chemical environments, such as their role as reducing agents in catalytic reactions, also sheds light on the properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene .
Scientific Research Applications
Synthesis and Organic Chemistry
2-(Trimethylsiloxy)-1,3-cyclohexadiene and its derivatives play a significant role in organic synthesis. These compounds are used as intermediates in various chemical reactions due to their reactivity and versatility. For instance, they are involved in cycloaddition reactions with different compounds like maleic anhydride and dimethyl acetylenedicarboxylate, producing moderate to good yields of bicyclo[2.2.2]-octanes (Venkatasubramanian et al., 1989). Additionally, these compounds react with tricarbonylcyclohexadienyliumiron cations, leading to the formation of substituted cyclopenten-1-ones (Birch et al., 1980).
Stereochemistry and Reaction Dynamics
The stereochemical aspects of these compounds are also of interest. For example, the stereochemistry of bis(trimethylsilyl)cyclohexene derivatives has been studied through nuclear magnetic resonance spectroscopy, revealing insights into their formation and reaction mechanisms (Wickham & Kitching, 1983). This knowledge is crucial in understanding and predicting the outcomes of chemical reactions involving these compounds.
Photoreactions and Electrophilic Additions
These compounds have applications in photochemical reactions as well. For instance, chiral 1,3-cyclohexadienes, including those with a trimethylsilyl group, show varying reactions when exposed to photooxygenation with singlet oxygen, indicating the influence of substituents on reaction selectivities (Linker et al., 2006). Furthermore, the Lewis acid-catalyzed reactions of 1-trimethylsiloxy-1,3-cyclohexadienes with various aldehydes and trialkyl orthoformates have been explored, leading to successful syntheses of several important organic compounds (Takazawa et al., 1982).
Diels-Alder Reactions
2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives are crucial in Diels-Alder reactions. For example, a study on the Diels-Alder reactions between unsymmetrical cyclohexadienes and symmetric trans-dienophiles demonstrated the role of substituents in determining product ratios and selectivities (Lahiri et al., 2008).
Mechanism of Action
properties
IUPAC Name |
cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRVUXAMPRMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399257 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54781-19-0 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(Trimethylsiloxy)-1,3-cyclohexadiene particularly useful in Diels-Alder reactions?
A1: TMS-CHD acts as a highly reactive diene in Diels-Alder reactions due to the electron-donating effect of the trimethylsiloxy group. This enhances its ability to react with a variety of dienophiles (electron-deficient alkenes or alkynes), forming complex bicyclic structures. [, , , ]. Notably, after the cycloaddition, the trimethylsilyl group can be easily removed, leading to useful functionalities like ketones. [, ].
Q2: How does the stereochemistry of 2-(Trimethylsiloxy)-1,3-cyclohexadiene influence Diels-Alder reactions?
A2: The presence of the bulky trimethylsiloxy group creates significant steric hindrance. This leads to high regioselectivity and stereoselectivity in Diels-Alder reactions, favoring the formation of specific isomers over others. For instance, reactions with symmetric trans-dienophiles predominantly yield the 5-endo-6-exo product over the 5-exo-6-endo isomer due to electrostatic repulsions between oxygen lone pairs in the transition state. []
Q3: Are there examples of how 2-(Trimethylsiloxy)-1,3-cyclohexadiene has been used to synthesize complex molecules?
A3: Yes, researchers have employed TMS-CHD in the synthesis of several interesting compounds. One example is its use in synthesizing precursors for Prezizane sesquiterpenes, a class of natural products. This involved reacting TMS-CHD with α-acetoxyacrylonitrile in a Diels-Alder reaction, followed by further transformations to construct the desired ring system. [, ]. Furthermore, it has been successfully applied in the synthesis of sterically hindered bicyclo[2.2.2]octanes by reacting it with mesityl oxide or methyl acrylate in the presence of Lewis acids. [].
Q4: Has the mechanism of action of 2-(Trimethylsiloxy)-1,3-cyclohexadiene in Diels-Alder reactions been investigated?
A4: Studies suggest that the Diels-Alder reactions involving TMS-CHD are not only concerted but also synchronous, as demonstrated by comparing its reactivity with derivatives possessing different substitution patterns. []. Computational chemistry, specifically density functional theory (DFT) calculations, has been employed to study the transition states and understand the factors governing selectivity in these reactions. [, ].
Q5: Does the use of 2-(Trimethylsiloxy)-1,3-cyclohexadiene require any specific reaction conditions?
A5: TMS-CHD is often used with Lewis acid catalysts, like aluminum chloride or boron trifluoride, to promote the Diels-Alder reaction. [, ]. The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the desired product.
Q6: Beyond Diels-Alder reactions, are there other applications of 2-(Trimethylsiloxy)-1,3-cyclohexadiene in organic synthesis?
A6: Yes, TMS-CHD can be utilized in Mukaiyama-Michael type additions. This was demonstrated by reacting it with 1,2-diaza-1,3-butadienes in the presence of Lewis acid catalysts, yielding 1-aminopyrroles. [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)










![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)